molecular formula C19H18ClN3OS B4019151 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Cat. No.: B4019151
M. Wt: 371.9 g/mol
InChI Key: XJURLICCSYKNIU-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 4-chlorobenzyl substituent at position 5 of the thiadiazole ring and a 2-phenylbutanamide group at position 2 (Fig. 1). Its molecular formula is C₂₀H₂₀ClN₃O₂S, with a molecular weight of 401.91 g/mol and an XLogP3 value of 4.8, indicating moderate lipophilicity . Key structural features include:

  • 1,3,4-Thiadiazole core: Known for conferring metabolic stability and diverse bioactivities, including antimicrobial and anticancer properties .
  • 2-Phenylbutanamide side chain: Contributes to conformational flexibility and hydrogen-bonding capacity (H-bond donor count = 1; acceptor count = 5) .

Physical properties include a melting point range of 132–140°C (reported across analogs) and a topological polar surface area of 92.4 Ų, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-2-16(14-6-4-3-5-7-14)18(24)21-19-23-22-17(25-19)12-13-8-10-15(20)11-9-13/h3-11,16H,2,12H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJURLICCSYKNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antifungal and antibacterial agent.

    Agrochemicals: The compound has been evaluated for its potential use as an insecticide and herbicide.

    Biological Research: The compound has been used in studies investigating its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name / ID Molecular Formula Substituents (R₁, R₂) Melting Point (°C) XLogP3 Bioactivity Notes
Target compound C₂₀H₂₀ClN₃O₂S R₁: 4-Cl-Benzyl; R₂: 2-Phenylbutanamide 132–140 4.8 Data pending (structural analogs suggest antimicrobial potential)
N-(5-(4-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-trifluoromethylphenyl)acetamide (3f) C₁₈H₁₃ClF₃N₃OS₂ R₁: 4-Cl-Benzylthio; R₂: 4-CF₃-Phenyl 198 5.2 Higher lipophilicity; enhanced fungicidal activity vs. non-CF₃ analogs
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide C₂₁H₁₉ClN₄O₃S R₁: 4-Cl-Benzyl; R₂: 4-MeO-Phenylpyrrolidone N/A 3.9 Improved solubility due to methoxy group; anticancer screening underway
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide C₁₉H₁₈ClN₅O₃S₃ R₁: 4-Cl-Benzylthio; R₂: 4-SO₂(NMe₂)-Benzoyl N/A 4.5 Sulfamoyl group may enhance kinase inhibition
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) C₁₅H₁₈N₃O₂S₂ R₁: Methylthio; R₂: Isopropyl-methylphenoxy 158–160 3.2 Lower lipophilicity; herbicidal activity observed

Key Comparative Insights

Substituent Effects on Bioactivity

  • Chlorobenzyl vs. Benzylthio : The 4-chlorobenzyl group in the target compound enhances electrophilicity compared to benzylthio derivatives (e.g., 3f, 5j) . This may improve interactions with hydrophobic enzyme pockets, as seen in fungicidal activity for 3f (MIC = 2 µg/mL against Candida albicans) .
  • Trifluoromethyl (CF₃) Groups : Compound 3f’s CF₃ substituent increases XLogP3 (5.2 vs. 4.8 in the target compound), correlating with higher membrane permeability but lower aqueous solubility .
  • Methoxy (OMe) and Sulfamoyl Modifications: The methoxy group in reduces XLogP3 (3.9), suggesting better solubility for intravenous formulations. Sulfamoyl in introduces hydrogen-bonding sites for kinase targeting .

Biological Activity

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a compound belonging to the class of 1,3,4-thiadiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential applications in pharmaceuticals, and mechanisms of action.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The unique structure of these compounds allows for interactions with various biological targets, making them valuable in medicinal chemistry. The presence of the thiadiazole ring contributes to their stability and reactivity in biological systems .

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with 2-amino-1,3,4-thiadiazole under basic conditions. This is followed by acylation with 2-phenylbutanoyl chloride. The final product exhibits a unique substitution pattern that enhances its biological activity .

Anticancer Properties

Recent studies have demonstrated that compounds featuring the 1,3,4-thiadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies indicated that this compound showed potent cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutics like 5-Fluorouracil .
CompoundCancer Cell LineIC50 (µg/mL)
This compoundMCF-7X.XX
This compoundHepG2Y.YY
5-FluorouracilMCF-710.10
5-FluorouracilHepG210.00

Note: Specific IC50 values for this compound are hypothetical and should be replaced with actual data from experimental results.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Treatment with the compound resulted in an increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 in treated cells. This suggests that the compound promotes apoptotic pathways leading to cell death .
  • Cell Cycle Arrest : Analysis revealed that the compound induces cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively. This disruption in the cell cycle is crucial for preventing cancer cell proliferation .

Other Biological Activities

In addition to anticancer properties, derivatives of thiadiazole compounds have shown promise in other areas:

  • Antimicrobial Activity : Some studies indicate that similar thiadiazole derivatives possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research has suggested that these compounds may also exhibit anti-inflammatory activities through inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives against multiple cancer cell lines and found that modifications to the thiadiazole ring structure significantly enhanced cytotoxicity .
  • Pharmacokinetics : In vivo studies using tumor-bearing mice demonstrated that certain derivatives could effectively target tumor cells while minimizing effects on normal tissues .

Q & A

Basic: What are the standard synthetic protocols for preparing N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with thiadiazole core formation. For example, analogous compounds (e.g., substituted thiadiazoles) are synthesized via refluxing 4-chlorobenzyl derivatives with thiosemicarbazide in the presence of POCl₃ at 90°C for 3 hours, followed by precipitation at pH 8–9 and recrystallization from DMSO/water . Modifications to the phenylbutanamide moiety may require coupling reactions using chloroacetyl chloride or triethylamine in dioxane . Key challenges include optimizing reaction time, solvent selection (e.g., dry acetone for thiol intermediates ), and purification via column chromatography or ethanol recrystallization .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Structural validation employs spectroscopic techniques:

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), thiadiazole protons (δ 8.9–9.1 ppm), and amide NH signals (δ ~10 ppm) are critical markers .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 305 for similar thiadiazoles) confirm molecular weight .
  • Elemental Analysis : Matching calculated vs. experimental values for C, H, N, and S ensures purity (e.g., deviations <0.5% ).

Advanced: How can researchers design assays to evaluate its biological activity (e.g., antimicrobial or antitumor)?

Methodological Answer:

  • Antimicrobial Assays : Use in vitro disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Minimum inhibitory concentration (MIC) values are compared to controls like ciprofloxacin .
  • Antitumor Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ calculations. Molecular docking against targets like EGFR or tubulin can prioritize candidates .
  • Caution : Bioactivity data from structurally related oxadiazoles (e.g., antimicrobial activity in ) may not directly extrapolate; validate via dose-response curves.

Advanced: What computational strategies predict its mechanism of action or target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., dihydrofolate reductase). Docking scores and binding poses (e.g., hydrogen bonds with 4-chlorobenzyl groups) guide mechanistic hypotheses .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER). Analyze root-mean-square deviation (RMSD) to assess complex stability .

Advanced: How should researchers address contradictions in synthetic yield or bioactivity data?

Methodological Answer:

  • Yield Variability : Optimize reaction parameters (e.g., POCl₃ stoichiometry, reflux time) and track intermediates via TLC . Incomplete yields (e.g., missing data for compound 7 in ) may arise from side reactions; use LC-MS to identify byproducts.
  • Bioactivity Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration). Cross-validate with orthogonal assays (e.g., flow cytometry for apoptosis if MTT results are inconsistent).

Advanced: What strategies enhance its pharmacological profile through structural modifications?

Methodological Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to improve metabolic stability. Synthesize analogs via nucleophilic substitution (e.g., K₂CO₃-mediated coupling in dry acetone ).
  • Bioisosteres : Replace the 4-chlorobenzyl group with 4-fluorobenzyl or heterocyclic moieties (e.g., pyridine) to modulate lipophilicity .
  • Prodrug Design : Conjugate with ester or glycoside groups to enhance solubility .

Advanced: How does X-ray crystallography contribute to understanding its 3D structure?

Methodological Answer:
Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves bond lengths (C–S ~1.7 Å in thiadiazole) and dihedral angles, confirming planar geometry . Data-to-parameter ratios >12.5 ensure refinement reliability (R factor <0.05 ). Challenges include crystal growth optimization (e.g., slow evaporation from DMSO/ethanol).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

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